1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one 1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15085939
InChI: InChI=1S/C16H18N4O2S/c21-14-9-11(16(22)19-5-7-23-8-6-19)10-20(14)15-12-3-1-2-4-13(12)17-18-15/h1-4,11H,5-10H2,(H,17,18)
SMILES:
Molecular Formula: C16H18N4O2S
Molecular Weight: 330.4 g/mol

1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC15085939

Molecular Formula: C16H18N4O2S

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one -

Specification

Molecular Formula C16H18N4O2S
Molecular Weight 330.4 g/mol
IUPAC Name 1-(1H-indazol-3-yl)-4-(thiomorpholine-4-carbonyl)pyrrolidin-2-one
Standard InChI InChI=1S/C16H18N4O2S/c21-14-9-11(16(22)19-5-7-23-8-6-19)10-20(14)15-12-3-1-2-4-13(12)17-18-15/h1-4,11H,5-10H2,(H,17,18)
Standard InChI Key LSNMNWQRNJEERS-UHFFFAOYSA-N
Canonical SMILES C1CSCCN1C(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Introduction

1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one is a synthetic compound belonging to the class of indazole derivatives. It features an indazole moiety, which is a bicyclic structure composed of a pyrazole ring fused with a benzene ring, and a thiomorpholine ring linked via a carbonyl group to a pyrrolidine backbone. This unique combination of functional groups suggests potential biological activity and applications in medicinal chemistry, particularly in interactions with cannabinoid receptors.

Synthesis

The synthesis of 1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one typically involves multiple synthetic routes. Common methods include multi-step organic reactions that require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are essential for characterizing the synthesized compound.

Biological Activity

The compound is recognized for its potential interactions with cannabinoid receptors, particularly the CB1 receptor, which plays a crucial role in various physiological processes such as pain modulation and appetite regulation. Research suggests that compounds similar to this one exhibit significant efficacy in preclinical models for conditions such as chronic pain and obesity.

Biological Activity Table

ReceptorBiological ProcessPotential Application
CB1 ReceptorPain Modulation, Appetite RegulationChronic Pain, Obesity

Potential Applications

1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one has potential applications in various scientific fields, including medicinal chemistry. Its interaction with cannabinoid receptors suggests potential therapeutic uses in managing conditions related to pain and metabolic disorders.

Applications Table

FieldPotential Use
Medicinal ChemistryTherapeutic Agent for Pain and Metabolic Disorders
PharmacologyResearch Tool for Cannabinoid Receptor Studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator